3-[2-(difluoromethoxy)phenyl]but-2-enoic acid
Description
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a but-2-enoic acid backbone substituted with a phenyl ring at position 3. The phenyl group is further modified with a difluoromethoxy (-OCHF₂) substituent at the ortho position.
Properties
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-7(6-10(14)15)8-4-2-3-5-9(8)16-11(12)13/h2-6,11H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUQGDKBFFHJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable reagent to form the corresponding butenoic acid derivative. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product . The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
Industrial production of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(difluoromethoxy)phenyl]but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acids, reduced butanoic acid derivatives, and various substituted phenyl derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
3-[2-(difluoromethoxy)phenyl]but-2-enoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mechanism of Action
The mechanism of action of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
*Calculated based on molecular formula.
Key Observations:
Electron-Withdrawing Effects : The difluoromethoxy group (-OCHF₂) offers intermediate electronegativity compared to -CF₃ (stronger electron withdrawal) and -F (weaker). This may balance target binding and metabolic stability.
Molecular Weight : The compound’s MW (228.20 g/mol) is lower than piperazine-containing analogs (e.g., 478.15 g/mol in ), suggesting improved bioavailability.
Acidity: Predicted pKa ~4.62 (similar to propanoic acid analog in ), indicating moderate solubility at physiological pH.
Pharmacological Potential Relative to Analogs
While direct activity data for 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid is unavailable, inferences can be drawn from structurally related compounds:
- Anticonvulsant Activity: Piperazine-linked but-2-enoic acids (e.g., compound 8 in ) show high purity (99%) and anticonvulsant effects, though their additional piperazine moiety complicates direct comparison.
- PDE4 Inhibition: Roflumilast (), which shares the -OCHF₂ group, inhibits PDE4 at sub-nanomolar concentrations.
- Anti-inflammatory Potential: Fluorinated crotonic acid esters () demonstrate that trifluoromethyl groups improve in vitro stability, but carboxylic acid analogs like 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid may offer better water solubility.
Biological Activity
3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a but-2-enoic acid backbone with a difluoromethoxy group attached to a phenyl ring. This configuration enhances its lipophilicity, potentially influencing its interaction with biological targets and metabolic stability.
The biological activity of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's reactivity and binding affinity, which may modulate the activity of these targets. Key mechanisms include:
- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, which may also be exhibited by 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid.
Biological Activities
Research has highlighted several biological activities associated with 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid:
-
Anticancer Activity :
- In vitro studies suggest that the compound may inhibit cancer cell growth by targeting specific signaling pathways.
- Case studies have shown promising results in reducing tumor size in animal models.
-
Anti-inflammatory Properties :
- The compound exhibits potential in reducing inflammation markers in various biological assays.
Case Studies
- In Vitro Studies :
- A study assessed the impact of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation (Table 1).
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
Table 1: Effect of varying concentrations of the compound on cell viability.
- Animal Models :
- In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory cytokines compared to control groups.
Interaction Studies
Molecular docking simulations have been employed to evaluate the binding affinity of 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid to various biological targets. These studies suggest that the compound has high binding affinity for specific enzymes related to cancer progression and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
